N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclohexylamine and an appropriate coupling agent. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohexylamino)-2-oxoethyl)-4-chlorobenzamide
- N-(2-(cyclohexylamino)-2-oxoethyl)-4-fluorobenzamide
- N-(2-(cyclohexylamino)-2-oxoethyl)-4-bromobenzamide
Uniqueness
N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylamino group also contributes to its distinct properties compared to other benzamides .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
JQRKEAJACOKFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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